molecular formula C18H14FN3O3 B8314022 4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine

4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine

Cat. No. B8314022
M. Wt: 339.3 g/mol
InChI Key: LVURKTHBLUEUIS-UHFFFAOYSA-N
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Patent
US09242937B2

Procedure details

The title compound C2 was prepared from A5 (122 mg, 0.36 mmol) and (4-fluoro-2-methoxyphenyl)boronic acid (112 mg, 0.66 mmol) following the procedure reported for the intermediate A2. The residue was purified by flash chromatography on silica gel (cHex/EtOAc 100:0 to 50:50) to yield the desired product C2 as an orange solid (98 mg, 80%). MS (ES) C18H14FN3O3 requires: 339. found: 340 (M+H)+.
Name
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=2)[CH:3]=1.[F:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[C:21]([O:28][CH3:29])[CH:20]=1.ClC1C=C(C2C=CC(F)=CC=2OC)C=CN=1>>[F:18][C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=3)[CH:3]=2)=[C:21]([O:28][CH3:29])[CH:20]=1

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
IC1=CC(=NC=C1)NC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
112 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1)B(O)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=C(C=C(C=C1)F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cHex/EtOAc 100:0 to 50:50)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C1=CC(=NC=C1)NC1=CC(=CC=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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